Tris(trimethylsiloxy)chlorosilane
Overview
Description
Tris(trimethylsiloxy)chlorosilane is an organosilicon compound with the molecular formula C9H27ClO3Si4. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of three trimethylsiloxy groups attached to a silicon atom, which is further bonded to a chlorine atom. The compound is often used as a reagent in organic synthesis and material science.
Mechanism of Action
Target of Action
Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . Its primary targets are organic compounds, particularly alcohols . It plays a crucial role in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the trimethylsiloxy groups in the compound replace the hydrogen atoms in the hydroxyl groups of alcohols, thereby protecting the alcohols . The reaction of this compound with ozone at low temperatures results in the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials .
Pharmacokinetics
Due to its reactivity and potential for causing severe skin burns and eye damage
Result of Action
The primary result of this compound’s action is the protection of alcohols and the synthesis of organometallic reagents, silyl enol ethers, and novel polymers/materials . The compound’s reaction with ozone at low temperatures leads to the formation of tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol .
Action Environment
This compound is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition due to its combustibility . The compound reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a well-ventilated area and stored in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
3(CH3)3SiOH+SiCl4→(CH3)3SiOSi(OSi(CH3)3)3+3HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and trimethylsilanol are reacted under controlled conditions. The process includes steps for purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tris(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation: Reacts with other silanols to form siloxane bonds, leading to the formation of polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Condensation: Catalysts like acids or bases to facilitate the formation of siloxane bonds.
Major Products Formed:
Hydrolysis: Tris(trimethylsiloxy)silanol and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Condensation: Siloxane polymers and oligomers.
Scientific Research Applications
Tris(trimethylsiloxy)chlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the protection of functional groups, synthesis of organometallic compounds, and preparation of silyl enol ethers.
Biology: Employed in the modification of biomolecules
Properties
IUPAC Name |
chloro-tris(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCITGBFGUITMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClO3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375394 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17905-99-6 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsiloxy)chlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?
A1: this compound (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []
Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?
A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []
Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?
A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []
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